

# Physical and chemical properties of 2-Methylbenzo[d]thiazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbaldehyde

Cat. No.: B1271751

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An In-depth Technical Guide to **2-Methylbenzo[d]thiazole-5-carbaldehyde**

## Abstract

This technical guide provides a comprehensive overview of **2-Methylbenzo[d]thiazole-5-carbaldehyde** (CAS No. 20061-46-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold, a known pharmacophore, this molecule serves as a critical building block for the synthesis of novel therapeutic agents and functional materials. This document consolidates its core physical and chemical properties, outlines established synthetic strategies, discusses its reactivity, and explores its potential applications, with a particular focus on the drug development pipeline. All data is supported by authoritative sources to ensure scientific integrity for researchers, chemists, and drug development professionals.

## Introduction and Strategic Importance

The benzothiazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.<sup>[1][2]</sup> Its rigid, bicyclic structure and ability to participate in various non-covalent interactions make it an ideal core for designing molecules that bind to biological targets with high affinity and specificity. The introduction of a methyl group at the 2-position and a highly reactive carbaldehyde (aldehyde) group at the 5-position transforms the basic benzothiazole core into a versatile and valuable synthetic intermediate.

The aldehyde functional group, in particular, is a linchpin for synthetic chemists. It serves as an electrophilic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse molecular fragments. This capability is paramount in generating libraries of novel compounds for high-throughput screening in drug discovery programs. This guide will delve into the specific attributes of **2-Methylbenzo[d]thiazole-5-carbaldehyde** that make it a compound of interest.

## Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. The structure of **2-Methylbenzo[d]thiazole-5-carbaldehyde** consists of a benzene ring fused to a thiazole ring, with a methyl group at position 2 and an aldehyde group at position 5.

Caption: 2D structure of **2-Methylbenzo[d]thiazole-5-carbaldehyde**.

Table 1: Compound Identification

Identifier	Value	Source(s)
IUPAC Name	<b>2-methyl-1,3-benzothiazole-5-carbaldehyde</b>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	20061-46-5	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NOS	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	177.22 g/mol	<a href="#">[3]</a>
Canonical SMILES	<chem>CC1=NC2=CC(C=O)=CC=C2S1</chem>	<a href="#">[4]</a> <a href="#">[5]</a>
InChIKey	PONNYPGVGULWMI-UHFFFAOYSA-N	<a href="#">[5]</a>

| Synonyms | 5-Benzothiazolecarboxaldehyde, 2-methyl- | [\[3\]](#)[\[5\]](#) |

## Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for predicting its behavior in various experimental and biological systems. These parameters influence solubility, reactivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

Table 2: Physical and Computed Properties

Property	Value	Source(s)
Purity	≥ 95% (Commercially available)	[4]
XLogP3	2.2	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
Exact Mass	177.02483502 Da	[3]
Topological Polar Surface Area	58.2 Å <sup>2</sup>	[3]

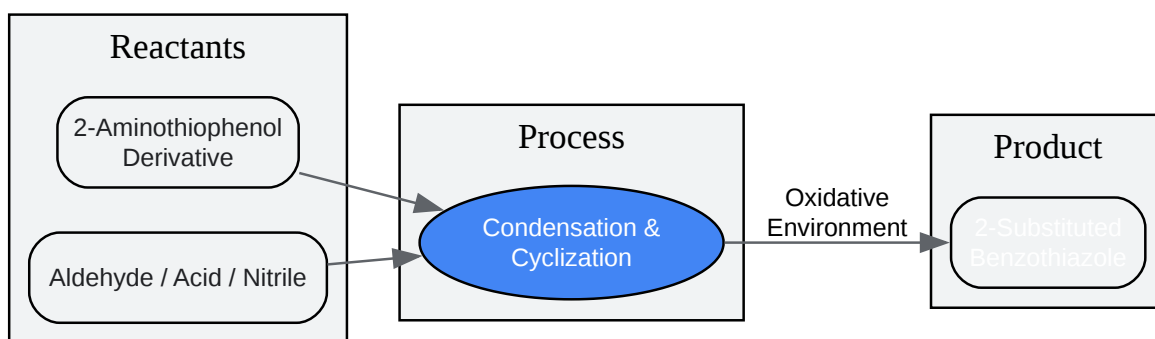
| Heavy Atom Count | 12 [3] |

- Expert Insight: The XLogP3 value of 2.2 suggests moderate lipophilicity, a favorable characteristic for drug candidates as it often correlates with good membrane permeability. The zero hydrogen bond donors and two acceptors (the nitrogen and oxygen atoms) will govern its interaction with biological macromolecules and its solubility in various solvents.

## Synthesis and Reactivity

### General Synthetic Pathway

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and robust method involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile, such as an aldehyde, acid, or nitrile.[6] For **2-Methylbenzo[d]thiazole-5-carbaldehyde**, the logical synthetic precursor would be 2-amino-4-formylbenzenethiol, which would cyclize upon reaction with an acetylating agent.



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Caption: General synthetic scheme for 2-substituted benzothiazoles.

## Key Reactivity

The chemical behavior of **2-Methylbenzo[d]thiazole-5-carbaldehyde** is dominated by the aldehyde group. This group is a prime site for nucleophilic addition, making it an excellent starting point for building molecular complexity.

- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
- **Wittig Reaction:** Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.
- **Condensation Reactions:** Can undergo condensation with active methylene compounds (e.g., malonates) or hydrazines to form a variety of heterocyclic systems.
- **Oxidation/Reduction:** The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other key functional groups.

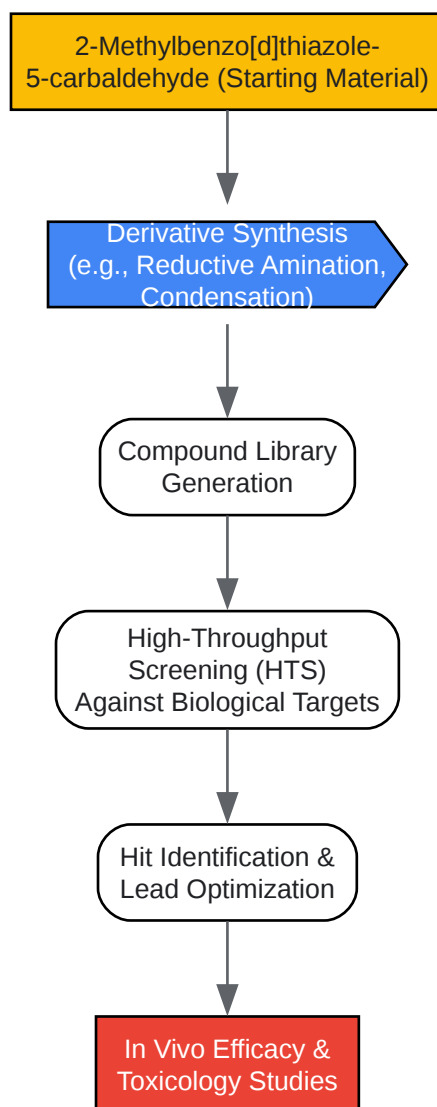
## Applications in Drug Discovery and Materials Science

While specific biological activity for **2-Methylbenzo[d]thiazole-5-carbaldehyde** is not extensively documented in the provided search results, the broader benzothiazole class of compounds has shown a remarkable range of therapeutic potential.<sup>[2]</sup> This makes the title compound a highly valuable starting material for exploring these activities.

#### Potential Therapeutic Areas for Derivatives:

- **Anticancer Agents:** Many 2-arylbenzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancers.<sup>[7]</sup> They can function as inhibitors of crucial enzymes like protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).<sup>[7]</sup>
- **Neurodegenerative Diseases:** Certain benzothiazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors, which are relevant for treating conditions like Parkinson's disease and depression.<sup>[8]</sup>
- **Antimicrobial Agents:** The benzothiazole scaffold is present in compounds with antibacterial and antifungal properties.<sup>[2]</sup>
- **Anti-inflammatory Drugs:** This class of compounds has also been explored for its potential to mitigate inflammation.<sup>[2]</sup>

The workflow for leveraging this compound in a drug discovery program would typically follow a path from synthesis to biological evaluation.



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Caption: Conceptual workflow for drug discovery using the target compound.

## Spectroscopic and Analytical Data

Characterization of **2-Methylbenzo[d]thiazole-5-carbaldehyde** relies on standard analytical techniques. While specific spectra are proprietary to data providers, the expected signatures can be inferred. ChemicalBook indicates the availability of <sup>1</sup>H NMR, IR, and Mass Spectrometry data for this compound, which are essential for structure confirmation and purity assessment.<sup>[9]</sup>

- <sup>1</sup>H NMR: Protons on the benzene ring would appear in the aromatic region, with distinct signals for the aldehyde proton (likely downfield, ~9-10 ppm), and a singlet for the methyl group protons (~2.5-3.0 ppm).
- IR Spectroscopy: A strong characteristic peak for the aldehyde C=O stretch would be expected around 1700 cm<sup>-1</sup>.
- Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight of 177.22 g/mol .[\[3\]](#)

## Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. Based on GHS classifications, **2-Methylbenzo[d]thiazole-5-carbaldehyde** presents several hazards.[\[3\]](#)

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H302	Harmful if swallowed	<a href="#">[3]</a>
H315	Causes skin irritation	<a href="#">[3]</a>
H319	Causes serious eye irritation	<a href="#">[3]</a>

| H335 | May cause respiratory irritation |[\[3\]](#) |

### Recommended Handling and Storage Protocols:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[10\]](#) Ensure adequate ventilation or use respiratory protection, especially when handling the solid to avoid dust formation.
- Handling: Avoid breathing dust, fumes, or vapors.[\[4\]](#) Wash hands thoroughly after handling. [\[10\]](#)[\[11\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

- Incompatible Materials: Keep away from strong oxidizing agents.[12]

## Conclusion

**2-Methylbenzo[d]thiazole-5-carbaldehyde** is more than just a chemical compound; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined structure, coupled with the strategic placement of a reactive aldehyde group on a biologically relevant benzothiazole scaffold, makes it a valuable intermediate for synthetic chemists. The properties and synthetic pathways discussed in this guide provide a foundational understanding for researchers aiming to design and create next-generation pharmaceuticals and functional materials. Further investigation into the direct biological activities of this compound and its novel derivatives is a promising avenue for future research.

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